Diethyl Succinate

描述

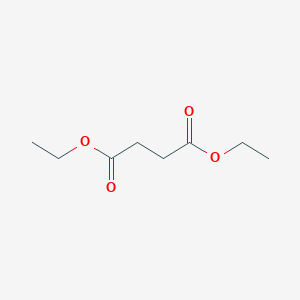

Structure

2D Structure

3D Structure

属性

IUPAC Name |

diethyl butanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O4/c1-3-11-7(9)5-6-8(10)12-4-2/h3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKMROQRQHGEIOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2038732 | |

| Record name | Diethyl butanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2038732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [ICSC], Liquid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., colourless mobile liquid with faint pleasant odour | |

| Record name | Butanedioic acid, diethyl ester | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12517 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Diethyl succinate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033838 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | DIETHYL SUCCINATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1079 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Diethyl succinate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1115/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

217.00 to 218.00 °C. @ 760.00 mm Hg, 217 °C | |

| Record name | Diethyl succinate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033838 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | DIETHYL SUCCINATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1079 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

90 °C c.c. | |

| Record name | DIETHYL SUCCINATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1079 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

19.1 mg/mL at 25 °C, Solubility in water, g/100ml at 25 °C: 0.2, 1 mL in 50 mL water; miscible in alcohol, ether, oils | |

| Record name | Diethyl succinate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033838 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | DIETHYL SUCCINATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1079 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Diethyl succinate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1115/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.04 g/cm³, 1.031-1.041 | |

| Record name | DIETHYL SUCCINATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1079 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Diethyl succinate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1115/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Density |

Relative vapor density (air = 1): 6.01 | |

| Record name | DIETHYL SUCCINATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1079 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.04 [mmHg], Vapor pressure, kPa at 55 °C: 0.133 | |

| Record name | Butanedioic acid, diethyl ester | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12517 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIETHYL SUCCINATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1079 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

CAS No. |

123-25-1 | |

| Record name | Diethyl succinate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123-25-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butanedioic acid, diethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000123251 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DIETHYL SUCCINATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8875 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butanedioic acid, 1,4-diethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diethyl butanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2038732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl succinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.194 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIETHYL SUCCINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ELP55C13DR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Diethyl succinate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033838 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | DIETHYL SUCCINATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1079 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-21 °C | |

| Record name | Diethyl succinate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033838 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | DIETHYL SUCCINATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1079 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthetic Methodologies and Reaction Pathways of Diethyl Succinate

Established Synthetic Routes for Diethyl Succinate (B1194679) Production

Traditional methods for synthesizing diethyl succinate are well-documented and widely implemented. These routes are valued for their reliability and high conversion rates, forming the bedrock of industrial production.

Fischer Esterification of Succinic Acid with Ethanol (B145695)

The most common and direct method for producing this compound is the Fischer esterification of succinic acid with ethanol. smolecule.comwikipedia.org This equilibrium reaction involves heating the carboxylic acid and alcohol in the presence of a strong acid catalyst.

To drive the equilibrium towards the product side and achieve high yields, water is continuously removed from the reaction mixture, often through techniques like azeotropic distillation or the use of dehydrating agents. google.com Concentrated sulfuric acid is a traditional and effective catalyst for this process, though its use presents challenges related to equipment corrosion and waste disposal. google.com The reaction kinetics of this reversible esterification have been studied using macroporous ion-exchange resins as catalysts, with experimental data obtained at temperatures between 78 and 120 °C. acs.org Advanced methods such as reactive distillation can also be employed, which combines the reaction and separation steps into a single unit, leading to high conversion (>98%) and selectivity (>98%) of succinic acid to this compound. msu.edu

Transesterification of Dimethyl Succinate

An alternative route to this compound is the transesterification of dimethyl succinate with ethanol. This process is particularly relevant when dimethyl succinate is a more readily available or cost-effective starting material. googleapis.comgoogle.com The reaction involves exchanging the methyl groups of the ester with ethyl groups from the ethanol.

The reaction is: (CH₂)₂(CO₂CH₃)₂ + 2 CH₃CH₂OH ⇌ (CH₂)₂(CO₂CH₂CH₃)₂ + 2 CH₃OH

This equilibrium reaction is typically driven forward by using a large excess of ethanol or by removing the methanol (B129727) byproduct through distillation. The process can be catalyzed by either acids or bases. googleapis.com For instance, a solution of sodium methylate in anhydrous ethanol can be used to catalyze the reaction at room temperature. googleapis.com Research has also explored enzymatic catalysts, such as lipase (B570770) Cal B, for this transesterification, demonstrating yields of up to 60% in batch reactors at temperatures below 60 °C. mdpi.commdpi.com

Advanced Catalytic Approaches in this compound Synthesis

Research into the synthesis of this compound has increasingly focused on the development of advanced catalytic systems to improve efficiency, selectivity, and environmental footprint. These approaches are broadly categorized into homogeneous and heterogeneous catalysis.

Homogeneous Catalysis for this compound Production

Homogeneous catalysts are soluble in the reaction medium, offering high activity and selectivity due to the excellent contact between the catalyst and reactants. Sulfuric acid is a classic example, but modern research has explored other options. mdpi.com

Microwave-assisted continuous esterification using sulfuric acid as a catalyst has been shown to be highly efficient, achieving quantitative conversion of succinic acid and high yields of this compound in a very short residence time (around 320 seconds). mdpi.comresearchgate.net The effectiveness of different acid catalysts was compared in a batch microwave-assisted system, with sulfuric acid showing superior performance over phosphoric acid and p-toluenesulfonic acid under the tested conditions. mdpi.com Pyridine-based Brønsted acidic ionic liquids have also been developed as effective homogeneous catalysts, achieving an esterification rate of 94.32% at 60-70°C. google.com These catalysts can be recycled, offering a greener alternative to traditional mineral acids. google.com

Table 1: Performance of Homogeneous Catalysts in this compound Synthesis

| Catalyst | System | Temperature (°C) | Time | Yield/Conversion | Reference |

|---|---|---|---|---|---|

| Sulfuric Acid (H₂SO₄) | Microwave (Continuous Flow) | 115 | 320 s | Quantitative conversion | mdpi.com |

| Pyridine (B92270) Ionic Liquid | Batch | 60-70 | 2-3 h | 94.32% esterification rate | google.com |

| Lipase Cal B (Enzyme) | Batch | < 60 | 24 h | 60% yield | mdpi.commdpi.com |

Heterogeneous Catalysis in this compound Synthesis

Heterogeneous catalysts exist in a different phase from the reactants, typically as a solid in a liquid reaction mixture. This offers significant advantages in terms of catalyst separation, recovery, and reusability, leading to more environmentally benign and cost-effective processes. rsc.orglivescience.io A variety of solid acid catalysts have been investigated for the esterification of succinic acid with ethanol. mdpi.com

Materials such as zeolites, sulfated zirconia, and acidic ion-exchange resins have demonstrated high efficacy. rsc.orgresearchgate.net For example, a delaminated H-β zeolite catalyst achieved 99% conversion of succinic acid with 98% selectivity towards the corresponding diester. researchgate.net Another study reported the use of a catalyst derived from the trunk and rhizome of the Musa balbisiana plant, which, while showing moderate yields, represents an eco-friendly, non-toxic, and inexpensive option. jetir.org

Solid superacids are materials with an acid strength greater than that of 100% sulfuric acid. Their high catalytic activity makes them particularly effective for esterification reactions. researchgate.net Examples include sulfated zirconia (SO₄²⁻/ZrO₂) and functionalized resins like Amberlyst-15. researchgate.netresearchgate.net

Sulfated zirconia supported on mesoporous silica (B1680970) (SBA-15) has been used to catalyze the esterification of succinic acid with ethanol, achieving yields of this compound greater than 85%, which is higher than that obtained with the commercial resin Amberlyst 36. researchgate.net The macroporous ion-exchange resin Amberlyst-15 has also been studied extensively, proving to be an effective catalyst for the reaction between 78 and 120 °C. acs.org The use of these powerful solid catalysts can significantly enhance reaction rates and allow for milder reaction conditions. researchgate.net

Table 2: Performance of Heterogeneous Catalysts in Succinic Acid Esterification

| Catalyst | Type | Temperature (°C) | Time (h) | Yield/Conversion | Reference |

|---|---|---|---|---|---|

| SZ-SBA-15(10) | Solid Superacid | - | - | >85% yield (DES) | researchgate.net |

| Delaminated H-β Zeolite | Zeolite | - | - | 99% conversion (SA) | researchgate.net |

| Amberlyst-15 | Ion-Exchange Resin | 78-120 | - | Effective catalysis | acs.org |

| ***Musa balbisiana* ash** | Bio-catalyst | - | - | Moderate yield | jetir.org |

Heteropolyacids (e.g., Phosphotungstic Acid)

Phosphotungstic acid has demonstrated its effectiveness as a catalyst in the esterification of succinic acid with ethanol to produce this compound. In one study, using phosphotungstic acid to catalyze the reaction between 0.1 mol of succinic acid and 0.6 mol of absolute ethanol, with the addition of 10 mL of toluene, yielded favorable results. google.com While specific yield percentages are not detailed in the provided context, the mention of "good results" suggests a successful conversion. google.com

Heteropolyacids like phosphotungstic acid are recognized for their strong acidity and are considered active and selective esterification catalysts with lower toxicity compared to mineral acids. pan.pl Their catalytic activity has been proven in various esterification reactions, including the synthesis of dibutyl maleate. pan.pl

p-Toluenesulfonic Acid

p-Toluenesulfonic acid (p-TSA) is another acidic catalyst employed for the synthesis of this compound. Research indicates that p-TSA can effectively catalyze the esterification of succinic acid with ethanol. google.compreprints.org One of the advantages of using p-TSA is that the resulting product often has good color and high purity. google.com Additionally, the process is associated with simpler waste treatment and is non-corrosive to equipment, offering benefits over traditional catalysts like concentrated sulfuric acid which typically yield around 72-75% of the ester. google.com

However, a notable drawback of using p-TSA is the extended reaction time required. google.com Furthermore, the catalyst is difficult to recycle and reuse, leading to potential waste. google.com In a different approach, functional binuclear ionic liquids incorporating p-toluene sulfonic acid have been synthesized and shown to be highly effective. preprints.orgsioc-journal.cn For instance, bis-(3-methyl-l-imidazole)butylidene double p-toluene sulfonic acid salt (Im-PTSA) and bis-(1-pyridine)butylidene double p-toluene sulfonic acid salt (Py-PTSA) were used to catalyze the esterification of succinic acid with ethanol. preprints.orgsioc-journal.cn Under optimized conditions, a this compound yield of 93.6% with nearly 100% selectivity was achieved. preprints.orgsioc-journal.cn The Im-PTSA catalyst could be recycled and reused at least eight times without a significant loss in activity. preprints.orgsioc-journal.cn

Strongly Acidic Cation Exchange Resins (e.g., Amberlyst-15)

Strongly acidic cation exchange resins, such as Amberlyst-15, serve as effective heterogeneous catalysts for the synthesis of this compound. acs.orgscribd.com These resins are particularly useful in the reversible esterification reaction of succinic acid with ethanol, which proceeds through the formation of monoethyl succinate as an intermediate. acs.org

Kinetic studies of this reaction have been conducted in batch isothermal experiments using Amberlyst-15. acs.org These experiments were performed at temperatures ranging from 78 to 120 °C, with varying mole ratios of ethanol to succinic acid and catalyst concentrations from 1 to 5 wt% of the solution. acs.org The data obtained from these studies can be effectively modeled using a pseudohomogeneous mole fraction model, which is valuable for designing and simulating processes like reactive distillation for the production of this compound. acs.org The use of such heterogeneous catalysts is advantageous as they can be easily separated from the reaction mixture. google.com

| Catalyst System | Temperature (°C) | Reactant Ratio (Ethanol:Succinic Acid) | Catalyst Conc. (wt%) | Reference |

| Amberlyst-15 | 78 - 120 | Varied | 1 - 5 | acs.org |

Anhydrous Ferric Chloride Catalysis

Anhydrous ferric chloride is a Lewis acid that has been utilized as a catalyst for the synthesis of this compound from succinic acid and absolute ethanol. google.comreverso.net Lewis acids like ferric chloride are considered advantageous due to their low cost, weak acidity, reduced corrosiveness to equipment, and minimal environmental pollution and side reactions. google.com

In a specific experimental setup, the reaction of 0.1 mol of succinic acid with 0.24 mol of absolute ethanol was catalyzed by 0.0003 mol of anhydrous ferric chloride. google.com The mixture was refluxed for 3 hours, resulting in a succinic acid conversion rate of 73.4%. google.com The same conversion rate was achieved when 10 mL of cyclohexane (B81311) was added to facilitate water removal through reflux. google.com

| Reactants | Catalyst | Reaction Conditions | Conversion Rate | Reference |

| 0.1 mol Succinic Acid, 0.24 mol Ethanol | 0.0003 mol Anhydrous Ferric Chloride | Reflux for 3 hours | 73.4% | google.com |

| 0.1 mol Succinic Acid, 0.24 mol Ethanol, 10 mL Cyclohexane | 0.0003 mol Anhydrous Ferric Chloride | Reflux with water separation | 73.4% | google.com |

Biocatalytic Synthesis of this compound

Biocatalytic methods, particularly those employing lipases, offer a green and highly selective route for the synthesis of esters like this compound. These enzymatic processes operate under mild conditions, reducing energy consumption and the formation of by-products. nih.govmdpi.com

Lipase-Catalyzed Transesterification (e.g., Candida antarctica Lipase B (CALB))

Candida antarctica lipase B (CALB), often in its immobilized form (Novozym 435), is a versatile and widely used biocatalyst for polyester (B1180765) synthesis, including the production of this compound precursors. nih.govresearchgate.net CALB exhibits high selectivity and catalytic activity across a range of substrates and solvents under mild reaction conditions. nih.govmdpi.com

The synthesis of poly(butylene succinate) (PBS) often involves the lipase-catalyzed polycondensation of this compound and 1,4-butanediol (B3395766). researchgate.netacs.org The use of this compound instead of succinic acid is advantageous as it prevents phase separation of the reactants, leading to the formation of higher molecular weight polymers. acs.orgacs.orgnih.gov

Research has shown that the reaction conditions, such as temperature and solvent, significantly influence the outcome of the polymerization. For instance, in the synthesis of PBS from this compound and 1,4-butanediol catalyzed by CALB, diphenyl ether was found to be a preferred solvent over others like dodecane (B42187) and diglyme, yielding products with higher molecular weights. acs.org The reaction temperature also plays a crucial role; polymerizations carried out at temperatures between 60 and 90 °C showed that an optimal temperature is necessary to achieve high molecular weight products. acs.orgnih.gov A two-step temperature process, starting at 80 °C and increasing to 95 °C, has been shown to be effective in producing high molecular weight PBS. acs.orgnih.gov

| Catalyst | Substrates | Solvent | Temperature (°C) | Key Finding | Reference |

| CALB (Novozym 435) | This compound, 1,4-butanediol | Diphenyl ether | 60-90 | Diphenyl ether is a preferred solvent for higher molecular weight PBS. | acs.org |

| CALB (Novozym 435) | This compound, 1,4-butanediol | Diphenyl ether | 80 then 95 | Two-step temperature process yields high molecular weight PBS (Mw = 38,000). | acs.orgnih.gov |

| CALB (Novozym 435) | This compound, Dimethyl itaconate, 1,4-butanediol | - | - | Successful synthesis of poly(butylene succinate-co-itaconate) (PBSI). | nih.govresearchgate.net |

Ionic Liquid Catalysis (e.g., Pyridine Ionic Liquids)

Ionic liquids, particularly Brønsted acidic pyridine-based ionic liquids, have emerged as effective and reusable catalysts for the synthesis of this compound. google.com These catalysts offer several advantages, including high catalytic activity, good selectivity, low cost, and stability. google.com

In a typical procedure, succinic acid and ethanol are mixed in a molar ratio of 1:3, and a Brønsted acidic pyridine ionic liquid catalyst is added in an amount of 5-8% of the mass of the succinic acid. google.com The reaction is conducted at a temperature of 60-70 °C for 2-3 hours. google.com This method has been shown to achieve high esterification rates, with one example reporting a rate of 94.12% with 100% selectivity. google.com

A significant benefit of using ionic liquid catalysts is their reusability. After the reaction, the catalyst can be separated from the product by ether extraction and then reused after a simple rotary evaporation and water removal treatment. google.com This reusability not only facilitates a greener synthesis process but also improves the economic viability of the production of this compound. google.com

| Catalyst System | Reactant Ratio (Succinic Acid:Ethanol) | Catalyst Loading (% of Succinic Acid mass) | Temperature (°C) | Reaction Time (h) | Esterification Rate (%) | Selectivity (%) | Reference |

| Pyridine Ionic Liquid | 1:3 | 5-8 | 60-70 | 2-3 | 94.12 | 100 | google.com |

Green Chemistry Approaches to this compound Synthesis

In response to the growing demand for sustainable chemical processes, several green chemistry approaches for the synthesis of this compound have been developed. These methods prioritize efficiency, the use of renewable resources, and the reduction of hazardous waste.

Microwave-assisted synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields in significantly shorter timeframes compared to conventional heating. bspublications.net The synthesis of this compound via the esterification of succinic acid is a prime example of this technology's application. In one approach, a microwave-assisted continuous esterification was achieved using sulfuric acid (H₂SO₄) as a homogeneous catalyst. mdpi.com This method yielded quantitative conversion of succinic acid and a high yield of this compound with a residence time of only 320 seconds at temperatures between 65–115 °C. mdpi.commdpi.com

Microwave irradiation is also employed in condensation reactions involving this compound. For instance, the self-condensation of this compound to produce diethyl-2, 5-dioxocyclohexane-1,4-dicarboxylate can be achieved with 80% yield in 20 minutes at 150 °C using t-butoxide as a base. bspublications.net Furthermore, microwave-assisted Stobbe condensation has been utilized, where this compound reacts with dimethoxybenzaldehyde derivatives in the presence of potassium tert-butoxide, completing in just 15 minutes at 60 °C. acs.org This rapid, efficient heating minimizes the use of solvents and reduces energy consumption, aligning with the principles of green chemistry. bspublications.net

| Reaction Type | Reactants | Catalyst/Base | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Esterification | Succinic Acid, Ethanol | H₂SO₄ | 65–115 °C, 320 s (Continuous Flow) | Quantitative | mdpi.commdpi.com |

| Claisen Condensation | This compound (self-condensation) | t-butoxide | 150 °C, 20 min | 80% | bspublications.net |

| Stobbe Condensation | This compound, Dimethoxybenzaldehyde | Potassium tert-butoxide | 60 °C, 15 min | Not specified | acs.org |

| DPP Pigment Synthesis | This compound, Benzonitrile derivatives | Sodium t-amyl oxide | Microwave irradiation in ionic liquid | Good yields | emerald.com |

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, better process control, and higher productivity. The synthesis of this compound has been successfully adapted to flow systems. A microwave-assisted continuous esterification of succinic acid with a homogeneous acid catalyst was achieved in a single pass of approximately 320 seconds. mdpi.comresearchgate.net This highlights a key benefit of flow reactors: the ability to handle highly exothermic reactions safely while achieving high throughput. mdpi.com

Flow chemistry has also been applied to more complex syntheses involving this compound. In the total synthesis of (+)-epigalcatin, a key step involves the continuous-flow photocyclization of a chiral atropisomeric 1,2-bisbenzylidenesuccinate, which is initially formed from this compound. acs.orgnih.gov This method not only improves yield and productivity but also allows for precise control over irradiation time, which is crucial in photochemical reactions. acs.org

| Reaction Type | Starting Materials | Key Technology | Residence Time | Outcome | Reference |

|---|---|---|---|---|---|

| Esterification | Succinic Acid, Ethanol | Microwave-assisted flow reactor | ~320 seconds | High productivity and yield of this compound | mdpi.commdpi.com |

| Photocyclization | 1,2-bisbenzylidenesuccinate derivative (from this compound) | Continuous-flow photochemical reactor | Not specified | High yield and productivity in total synthesis of (+)-epigalcatin | acs.orgnih.gov |

Combining the benefits of enzymatic catalysis (high selectivity, mild conditions) with the efficiency of continuous flow systems represents a frontier in green chemistry. A continuous flow system for the synthesis of this compound has been developed via the trans-esterification of dimethyl succinate using the enzyme Lipase Cal B. mdpi.comresearchgate.net In this process, an optimal reaction condition was identified as 14 minutes at 40 °C. mdpi.com While the productivity was lower compared to the microwave-assisted chemical catalysis method, the enzymatic approach operates under much milder conditions and avoids the use of harsh acid catalysts. mdpi.commdpi.com

Research showed that for the enzymatic trans-esterification from dimethyl succinate to this compound in a flow system, a longer residence time improved the yield. mdpi.com For example, doubling the residence time from 7 to 14 minutes at 40 °C increased the yield of this compound from approximately 20% to 48% when using 200 mg of Cal B. mdpi.com This demonstrates a trade-off between throughput and conversion efficiency in enzymatic flow systems.

The transition from fossil fuels to renewable feedstocks is a cornerstone of a sustainable chemical industry. Succinic acid, the precursor to this compound, is considered a key platform molecule that can be produced via the fermentation of biomass. lidsen.com Agricultural resources like corn and wheat, as well as lignocellulosic materials, can be converted into glucose, which is then fermented to produce succinic acid.

Furfural (B47365), derived from inedible agricultural cellulosic waste, is another important biomass-based starting material. acs.org Furfural can be chemically transformed into succinic acid or its esters. acs.org For instance, furfural can be oxidized to fumaric acid, which is then hydrogenated using a palladium/carbon catalyst to yield succinic acid. acs.org This bio-derived succinic acid can then be esterified to produce fully biomass-based this compound. acs.org Additionally, this compound is used as a co-monomer with other biomass-derived molecules, such as 2,5-bis(hydroxymethyl)furan (BHMF), to synthesize bio-based polyesters using enzymatic catalysis. mdpi.comrsc.org

Enzymatic Flow Synthesis

Reaction Mechanisms Involving this compound

Condensation Reactions of this compound

This compound's structure, featuring two ester groups and acidic α-hydrogens, makes it a versatile reagent in various condensation reactions, where it typically serves as the enolate source. brainly.comwikipedia.org

The most prominent of these is the Stobbe condensation . This reaction involves the condensation of this compound with a ketone or an aldehyde in the presence of a strong base, such as sodium ethoxide or potassium tert-butoxide. wikipedia.orgdrhnsp.org A key characteristic of the Stobbe condensation is that it consumes one equivalent of base and results in the formation of an alkylidene succinic acid or its monoester, as one of the ester groups is hydrolyzed during the reaction. drhnsp.org

The mechanism proceeds through several steps:

A strong base abstracts an α-hydrogen from this compound to form a carbanion (enolate). drhnsp.org

This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone in an aldol-type addition. drhnsp.org

The resulting alkoxide undergoes an intramolecular cyclization (a Dieckmann-like condensation) to form a γ-lactone intermediate. wikipedia.org

This lactone intermediate is then opened by the base in an elimination reaction, which regenerates the base and forms the salt of the final alkylidene succinic acid monoester product. wikipedia.orgdrhnsp.org

This reaction is highly effective for creating a new carbon-carbon double bond and is used in the synthesis of complex molecules, including pharmaceuticals and natural products. acs.orgwikipedia.org Besides the Stobbe condensation, this compound also participates in other condensation reactions such as the acyloin condensation to form 2-hydroxycyclobutanone and the Claisen condensation for self-condensation. bspublications.netwikipedia.org

Stobbe Condensation: Formation of Alkylidene Succinic Acid Derivatives

Mechanism of Enolate Formation and Carbonyl Attack

Hydrolysis of this compound: Regeneration of Succinic Acid and Ethanol

The hydrolysis of this compound results in the regeneration of its constituent molecules: succinic acid and ethanol. smolecule.com This reaction can be catalyzed by various agents. smolecule.com Studies have investigated the kinetics of the alkaline hydrolysis of this compound, which occurs in two steps. acs.org The first step is the saponification of one ester group, followed by the saponification of the second. acs.org It has been noted that under certain dissolution conditions for other experiments, no detectable hydrolysis of this compound was observed. nih.gov

Dianion Reactivity with Alkylating and Carbonyl Compounds

The dianion of this compound is a powerful nucleophile that can be generated and subsequently reacted with various electrophiles. This dianion readily reacts with alkylating agents to form α,β-dialkylsubstituted diethyl succinates. oup.comoup.com

Furthermore, the reaction of the this compound dianion with carbonyl compounds, such as aldehydes and ketones, yields paraconic esters (γ-butyrolactone derivatives). oup.comoup.com Research has also demonstrated the conversion of these paraconic esters into 4-carboethoxycyclopentenones. oup.comoup.com The vicinal dianions of α-aroylsuccinates, derived from this compound, have been shown to react with aromatic aldehydes to produce functionalized 2,3-dihydrofurans and γ-butyrolactones. researchgate.net

Japp-Klingemann Reaction of Diethyl Benzoylsuccinate

The Japp-Klingemann reaction, a notable method for synthesizing hydrazones from β-keto-acids or their esters and aryl diazonium salts, has been specifically applied to diethyl benzoylsuccinate. oup.comwikipedia.org This particular application does not yield this compound, but rather undergoes a more complex transformation resulting in heterocyclic compounds. Research in this area has elucidated the specific reaction pathway and the nature of the products formed. oup.com

In a key study, the reaction of diethyl benzoylsuccinate with benzenediazonium (B1195382) chloride was conducted in an ethanol solution containing sodium hydroxide. oup.com Instead of the anticipated diethyl α-ketosuccinate phenylhydrazone, the reaction yielded 1-phenyl-3-ethoxycarbonyl-4-phenylhydrazono-2-pyrazolin-5-one. oup.com This structure was confirmed through independent synthesis. oup.com

The reaction proceeds when a diazotized aniline (B41778) couples with the methinyl carbon of diethyl benzoylsuccinate. oup.com This initially forms an unstable azo compound which subsequently decomposes to form a hydrazone. oup.com However, in this specific case, a subsequent intramolecular cyclization and debenzoylation occur. oup.com The probable mechanism involves the initial formation of a hydrazone intermediate, which then cyclizes to form the pyrazolin-5-one ring structure. oup.com

Further investigations involved reacting diethyl benzoylsuccinate with two equivalents of various diazotized anilines. oup.com These reactions produced the corresponding 1-aryl-3-ethoxycarbonyl-4-arylhydrazono-2-pyrazolin-5-one dyes in yields ranging from 25% to 46%. oup.com The relatively moderate yields are attributed to the formation of significant amounts of resinous, unidentifiable byproducts during the coupling process. oup.com

The characteristics of the resulting pyrazolin-5-one dyes from the reaction of diethyl benzoylsuccinate with various substituted anilines are detailed in the table below.

Table 1: Products of the Japp-Klingemann Reaction of Diethyl Benzoylsuccinate with Various Diazotized Anilines oup.com

| Substituent on Aniline | Product Name | Yield (%) | Melting Point (°C) |

| H | 1-Phenyl-3-ethoxycarbonyl-4-phenylhydrazono-2-pyrazolin-5-one | 40 | 151-152 |

| o-CH₃ | 1-(o-Tolyl)-3-ethoxycarbonyl-4-(o-tolylhydrazono)-2-pyrazolin-5-one | 35 | 168-169 |

| m-CH₃ | 1-(m-Tolyl)-3-ethoxycarbonyl-4-(m-tolylhydrazono)-2-pyrazolin-5-one | 38 | 145-146 |

| p-CH₃ | 1-(p-Tolyl)-3-ethoxycarbonyl-4-(p-tolylhydrazono)-2-pyrazolin-5-one | 42 | 179-180 |

| o-Cl | 1-(o-Chlorophenyl)-3-ethoxycarbonyl-4-(o-chlorophenylhydrazono)-2-pyrazolin-5-one | 25 | 185-186 |

| m-Cl | 1-(m-Chlorophenyl)-3-ethoxycarbonyl-4-(m-chlorophenylhydrazono)-2-pyrazolin-5-one | 30 | 170-171 |

| p-Cl | 1-(p-Chlorophenyl)-3-ethoxycarbonyl-4-(p-chlorophenylhydrazono)-2-pyrazolin-5-one | 33 | 204-205 |

| o-NO₂ | 1-(o-Nitrophenyl)-3-ethoxycarbonyl-4-(o-nitrophenylhydrazono)-2-pyrazolin-5-one | 28 | 210-211 |

| m-NO₂ | 1-(m-Nitrophenyl)-3-ethoxycarbonyl-4-(m-nitrophenylhydrazono)-2-pyrazolin-5-one | 31 | 225-226 |

| p-NO₂ | 1-(p-Nitrophenyl)-3-ethoxycarbonyl-4-(p-nitrophenylhydrazono)-2-pyrazolin-5-one | 35 | 258-259 |

| p-SO₃H | 1-(p-Sulfophenyl)-3-ethoxycarbonyl-4-(p-sulfophenylhydrazono)-2-pyrazolin-5-one | 46 | >300 |

Applications of Diethyl Succinate in Advanced Chemical Synthesis

Diethyl Succinate (B1194679) as a Building Block in Organic Synthesis

The utility of diethyl succinate in organic synthesis stems from its reactivity, which enables the construction of more complex molecular architectures. chemimpex.com It serves as a fundamental precursor in several key chemical reactions, facilitating the synthesis of a diverse range of compounds. smolecule.com

Synthesis of Complex Organic Molecules

This compound is a cornerstone reagent in several condensation reactions that are pivotal for creating complex organic structures. smolecule.com Its participation in these reactions highlights its role as a versatile building block in synthetic organic chemistry. cymitquimica.com

Two notable examples of such reactions are:

Acyloin Condensation: This reaction involves the reductive coupling of the two ester groups of this compound in the presence of sodium metal. The process leads to the formation of a cyclic α-hydroxy ketone, specifically 2-hydroxycyclobutanone. wikipedia.orgsmolecule.com This transformation is a powerful method for constructing four-membered ring systems, which are important structural motifs in various natural products and biologically active molecules.

Stobbe Condensation: In the Stobbe condensation, this compound reacts with aldehydes or ketones in the presence of a strong base, such as a metal alkoxide. smolecule.com This reaction is highly effective for forming new carbon-carbon bonds and typically yields alkylidene succinic acids or their corresponding half-esters. smolecule.com It is a crucial step in the synthesis of various compounds, including precursors for dyes and pigments like diethylsuccinoylsuccinate. wikipedia.org

| Reaction Name | Reactants | Product Example | Significance in Synthesis |

| Acyloin Condensation | This compound, Sodium | 2-Hydroxycyclobutanone wikipedia.orgsmolecule.com | Forms cyclic α-hydroxy ketones, key for building four-membered rings. |

| Stobbe Condensation | This compound, Aldehyde/Ketone, Base | Alkylidene succinic acids/Half-esters smolecule.com | Creates carbon-carbon bonds, used in synthesizing precursors for dyes and pigments. wikipedia.org |

Precursor for Pharmaceuticals and Agrochemicals

The structural framework of this compound makes it an ideal starting material for the synthesis of a wide range of biologically active molecules used in medicine and agriculture. smolecule.comchemimpex.comontosight.ai Its derivatives are integral to the development of new therapeutic agents and crop protection products. chemimpex.com The solubility characteristics and biocompatibility of its derivatives are often favorable for these applications. smolecule.com

Research has shown that this compound and its derivatives have potential applications in the development of compounds with anti-inflammatory and analgesic properties. smolecule.comresearchgate.net Studies on cell-permeable this compound have revealed its ability to modulate immune responses. For instance, it has been observed to counteract inflammatory responses in microglial cells, the primary immune cells of the central nervous system. nih.govmedchemexpress.com

Key research findings include:

Modulation of Microglial Activation: this compound has been shown to prevent the conversion of microglia into a pro-inflammatory M1 phenotype, suggesting a protective role against neuroinflammation. researchgate.net This effect is linked to the reduction of mitochondrial fission and cellular reactive oxygen species (ROS) production. nih.govmedchemexpress.com

Suppression of Inflammatory Mediators: In studies involving macrophages, this compound pre-treatment has been found to downregulate the expression of pro-inflammatory cytokines such as IL-6 and TNF, as well as other inflammatory markers. nih.gov This anti-inflammatory effect appears to be mediated through mechanisms independent of the succinate receptor 1 (SUCNR1). nih.gov

These findings underscore the potential of using this compound as a scaffold for designing novel anti-inflammatory and analgesic drugs.

This compound is utilized in the creation of advanced drug delivery systems, primarily through its role as a monomer in the synthesis of biodegradable polymers. chemimpex.comnih.gov These polymers can be formulated into nanoparticles that encapsulate therapeutic agents, offering controlled release and improved stability. nih.govmdpi.com

An important application is in the synthesis of poly(omega-pentadecalactone-co-butylene-co-succinate) (PPBS) copolyesters. nih.gov In a process catalyzed by Candida antarctica lipase (B570770) B, this compound is copolymerized with ω-pentadecalactone and 1,4-butanediol (B3395766). nih.gov The resulting PPBS nanoparticles have been successfully used to encapsulate the anticancer drug camptothecin (B557342). nih.gov

| Research Finding | Details | Reference |

| Enhanced Drug Stability | Upon encapsulation in PPBS nanoparticles, the active lactone form of camptothecin was remarkably stabilized, with no significant structural conversion observed in buffer or cell culture medium for at least 24 hours. | nih.gov |

| Sustained Release | Camptothecin-loaded PPBS nanoparticles exhibited a low initial burst release followed by a sustained release of the drug over 40 days. | nih.gov |

| Improved Efficacy | Compared to the free drug, the nanoparticle formulation showed enhanced cellular uptake, higher cytotoxicity against cancer cell lines, a longer circulation time, and significantly better antitumor efficacy in vivo. | nih.gov |

The use of this compound in creating such biodegradable and biocompatible delivery systems highlights its value in improving the therapeutic efficacy of various drugs. smolecule.commdpi.com

A significant application of succinate derivatives is in the synthesis of prodrugs, which are inactive or less active precursors that are converted into the active drug within the body. This strategy is often employed to improve the stability, solubility, and bioavailability of a parent drug.

A notable example is the creation of succinate prodrugs of curcuminoids, the active compounds in turmeric. nih.govnih.gov Curcumin (B1669340) has well-established anti-inflammatory and antioxidative properties, but its therapeutic use is limited by poor stability and bioavailability. nih.gov To overcome this, researchers have synthesized curcumin diethyl disuccinate (CDD) by reacting curcumin with a succinic acid monoethyl ester chloride. nih.govmdpi.com

Studies have shown that this prodrug strategy is effective:

Improved Stability: Curcumin diethyl disuccinate was found to be significantly more stable in phosphate (B84403) buffer at pH 7.4 compared to curcumin itself. nih.govnih.govmdpi.com

Enhanced Activity: The succinate prodrugs exhibited potent anti-colon cancer activity, with curcumin diethyl disuccinate showing the highest potency among the tested compounds. nih.govnih.gov

Bioavailability: In human plasma, the prodrug is capable of releasing the parent curcumin, suggesting it can act as an effective delivery form. nih.govnih.gov

Furthermore, curcumin diethyl disuccinate has been encapsulated in chitosan/alginate nanoparticles to further enhance its therapeutic efficacy, showing significantly higher cytotoxicity and cellular uptake in breast cancer cells compared to the free prodrug. ingentaconnect.com This demonstrates a multi-layered approach to drug delivery, combining prodrug synthesis with nanoparticle formulation. ingentaconnect.comscilit.comscientific.net

Drug Delivery Systems

Intermediates in Fine Chemical Production

Beyond pharmaceuticals, this compound is a crucial intermediate in the production of a variety of fine chemicals. smolecule.comresearchgate.net Fine chemicals are pure, single substances produced in limited quantities for specialized applications. This compound's role as a precursor extends to the synthesis of:

Dyes and Pigments: Through Stobbe condensation, this compound is a precursor to diethylsuccinoylsuccinate, which is a useful intermediate for producing certain dyes and pigments. wikipedia.org

Preservatives, Emulsifiers, and Coatings: It is used in the manufacturing of these materials, highlighting its versatility in industrial applications. atamanchemicals.comqinmuchem.com

Spices and Flavors: Derivatives like diethyl 2,3-diisopropylsuccinate, which can be prepared from this compound, are used as intermediates for spices, perfumes, and food additives. chembk.com

The production of this compound itself can be optimized through methods like reactive distillation, where succinic acid and ethanol (B145695) react to achieve high conversion rates and purity, making it a readily available and valuable feedstock for the fine chemical industry. atamanchemicals.comresearchgate.net

Role in Polymer Science and Materials Chemistry

This compound serves as a crucial monomer in the synthesis of various polymers, particularly biodegradable polyesters. Its use in enzymatic polymerization processes offers a green alternative to traditional chemical synthesis routes.

The synthesis of biodegradable aliphatic polyesters is a significant area where this compound is employed. These polymers, such as poly(butylene succinate) (PBS) and its copolymers, are valued as environmentally friendly alternatives to conventional plastics. lidsen.comnih.gov The transesterification of this compound with diols is a key method for producing these polymers. lidsen.comresearchgate.net

Polybutylene succinate (PBS) is a biodegradable polyester (B1180765) synthesized from the reaction of a succinate source and 1,4-butanediol. researchgate.net While traditional methods involve the direct esterification of succinic acid, the use of this compound via transesterification presents distinct advantages, particularly in enzymatic processes. lidsen.comnih.gov

####### 3.2.1.1.1. Enzymatic Polycondensation of this compound with 1,4-Butanediol

Enzymatic polymerization has emerged as a sustainable method for PBS synthesis, operating under milder conditions and avoiding the use of toxic metal catalysts. encyclopedia.pub Lipase, specifically Candida antarctica Lipase B (CALB), often in its immobilized form (Novozym 435), is a highly effective biocatalyst for this reaction. encyclopedia.pubmdpi.commdpi.com

The process involves the polycondensation of this compound and 1,4-butanediol. nih.gov A key advantage of using this compound over succinic acid in enzymatic reactions is its ability to form monophasic reaction mixtures with 1,4-butanediol, which is crucial for successful polymerization. nih.gov Attempts to directly copolymerize succinic acid with 1,4-butanediol can be unsuccessful due to the phase separation of the reactants. nih.gov The reaction can be conducted in bulk (solvent-free) or in solution. nih.govmdpi.com Among various solvents, diphenyl ether has been identified as a preferred medium, yielding higher molecular weight PBS. nih.govmdpi.com

####### 3.2.1.1.2. Influence of Reaction Conditions on Polymer Molecular Weight

The molecular weight of the resulting PBS is a critical parameter that dictates its material properties and is significantly influenced by the reaction conditions. lidsen.com

Temperature: Reaction temperature plays a pivotal role in enzymatic polymerization. For the polycondensation of this compound and 1,4-butanediol in diphenyl ether over 24 hours, the number-average molecular weight (Mn) of PBS increases with temperature up to a certain point. nih.gov For instance, polymerizations at 60°C, 70°C, and 80°C yielded PBS with Mn values of 2,000, 4,000, and 8,000 g/mol , respectively. nih.gov However, a further increase to 90°C resulted in a lower Mn of 7,000 g/mol , which is attributed to the polymer precipitating out of the solution, thereby limiting chain growth. nih.gov To overcome this, a two-step temperature approach can be employed. By increasing the temperature from 80°C to 95°C after 21 hours to maintain a single phase, a significantly higher weight-average molecular weight (Mw) of 38,000 g/mol can be achieved. nih.gov

Reaction Time: Increasing the reaction time generally leads to higher molecular weights, although there is a limit. In one study, extending the reaction time from 24 to 72 hours showed little to no further increase in Mn. nih.gov

Catalyst Concentration: In bulk polycondensation, an enzyme concentration of 10% by mass (relative to the monomers) at 90°C was found to be an effective condition, producing PBS with an Mw of 4,000 g/mol within 90 minutes. researchgate.net

Table 1: Effect of Temperature on PBS Molecular Weight

This table shows the number-average molecular weight (Mn) of Poly(butylene succinate) (PBS) synthesized from this compound and 1,4-butanediol after 24 hours in diphenyl ether at various temperatures. Data sourced from nih.gov.

| Temperature (°C) | Number-Average Molecular Weight (Mn) ( g/mol ) |

| 60 | 2,000 |

| 70 | 4,000 |

| 80 | 8,000 |

| 90 | 7,000 |

This compound is also a versatile building block for creating copolymers and terpolymers, allowing for the fine-tuning of polymer properties. researchgate.netmdpi.com By introducing a third monomer into the polymerization with this compound and 1,4-butanediol, materials with tailored characteristics can be produced. researchgate.netnih.gov For example, enzymatically synthesized terpolymers incorporating this compound, p-dioxanone, and 1,4-butanediol have been developed. researchgate.net

####### 3.2.1.2.1. Poly(butylene succinate-co-itaconate) (PBSI)

A notable example of a copolymer derived from this compound is poly(butylene succinate-co-itaconate) (PBSI). This unsaturated polyester is synthesized by the enzymatic co-polymerization of this compound, an itaconate diester (such as dimethyl itaconate), and 1,4-butanediol. mdpi.commdpi.com The reaction is effectively catalyzed by Novozym 435. mdpi.commdpi.com

The synthesis is typically carried out using a two-stage method in a solvent like diphenyl ether. mdpi.comrsc.org The first stage involves oligomerization at around 80°C under a nitrogen atmosphere, followed by a second stage of polycondensation at the same temperature but under high vacuum to remove the alcohol byproducts. mdpi.commdpi.com This method successfully preserves the unsaturated carbon-carbon double bonds from the itaconate monomer within the polymer backbone. mdpi.com Using this enzymatic approach, PBSI with a number-average molecular weight (Mn) reaching 13,288 g/mol and a yield of 90% has been achieved. mdpi.com

The feed ratio of the monomers influences the final composition of the copolymer. When copolymerizing with this compound, the incorporation of itaconate units into the polymer chain corresponds well with the feed ratio up to 25%. rsc.org However, if the itaconate feed ratio is increased further to 30% or 35%, its incorporation into the final polymer drops significantly. rsc.org

Copolymers and Terpolymers

Poly(butylene succinate-co-dilinoleic succinate) (PBS-DLS)

Plasticizers

This compound is utilized as a non-phthalate plasticizer. chemimpex.comnih.gov Plasticizers are additives that increase the flexibility, workability, and durability of polymers. chemimpex.comchemimpex.com this compound and other dialkyl succinates are considered effective and often biodegradable alternatives to traditional phthalate (B1215562) plasticizers. nih.gov They are compatible with a range of polymers, including poly(vinyl chloride) (PVC), polyacrylates, and natural rubber, enhancing their physical properties. chemimpex.comnih.gov

Components in Catalytic Systems for Polymerization (e.g., Titanium-Magnesium Catalysts for Propylene (B89431) Polymerization)

Derivatives of this compound are critical components in advanced Ziegler-Natta catalysts used for the polymerization of olefins like propylene. researchgate.netgoogle.comgoogle.com Specifically, 2,3-disubstituted succinates, such as diethyl 2,3-diisobutylsuccinate and diethyl 2,3-diisopropylsuccinate, function as internal electron donors in titanium-magnesium catalysts (TMCs). researchgate.netgoogle.comacs.org

These succinate compounds are introduced into the catalyst composition to control its stereospecificity. google.com The presence of an internal donor is key to producing highly stereoregular polypropylene (B1209903) with a desired molecular weight distribution. researchgate.netgoogle.com The structure of the succinate donor influences the structure and performance of the catalyst's active centers, thereby determining the properties of the final polymer. researchgate.net Catalysts incorporating these succinate derivatives are sometimes referred to as sixth-generation catalysts for propylene polymerization. google.com

Environmental and Bio-Related Applications

Carbon Dioxide Capture Applications

This compound has been identified as a novel and highly efficient physical solvent for carbon dioxide (CO₂) capture. researchgate.netatamanchemicals.comsigmaaldrich.comscientificlabs.com As a potential technique to reduce carbon emissions, using this compound as an absorption solvent offers a promising alternative to traditional amine-based solutions. atamanchemicals.comsigmaaldrich.comindiamart.com Studies have evaluated its performance, and vapor-liquid equilibrium data for the CO₂ + this compound system have been established, confirming its potential for this environmental application. researchgate.net

Investigation of Succinate Metabolism and Receptor Activity (SUCNR1)

This compound serves as a critical tool for investigating the intracellular roles of succinate, a key metabolite in the tricarboxylic acid (TCA) cycle. nih.gov Due to its cell-permeable nature, this compound can effectively increase intracellular succinate concentrations, allowing researchers to distinguish the effects of internal succinate from those mediated by its extracellular receptor, Succinate Receptor 1 (SUCNR1). nih.govnih.gov Succinate is known to be transported out of the cell where it can activate SUCNR1, which has been confirmed in various tissues including the liver, retina, kidney, and on immune cells like macrophages. nih.govnih.gov Activation of this receptor is often linked to pro-inflammatory responses. nih.govnih.gov

However, research utilizing this compound has revealed that the intracellular accumulation of succinate can exert protective effects that are independent of SUCNR1 activation. nih.gov Studies on primary microglial cells from Sucnr1−/− (knockout) mice demonstrated that this compound still conferred its protective effects, such as reducing reactive oxygen species (ROS) production and preventing pro-inflammatory M1 polarization. nih.gov This was in stark contrast to the effects of disodium (B8443419) succinate, a non-cell-permeable SUCNR1 ligand, which did not produce the same protective outcomes. nih.gov These findings underscore that the protective role of elevated intracellular succinate in microglia is not mediated by the SUCNR1 receptor, highlighting a distinct signaling pathway for intracellular succinate. nih.govnih.gov Similarly, in macrophages, cell-permeable this compound was shown to elicit anti-inflammatory responses that were independent of the SUCNR1 receptor. mdpi.com

Modulation of Microglial Activity and Neuroinflammation

This compound has been identified as a significant modulator of microglial activity, particularly in the context of neuroinflammation. nih.govmedchemexpress.com Microglia, the primary immune cells of the central nervous system, can adopt different polarization states, with the M1 phenotype being associated with a pro-inflammatory response and the M2 phenotype with an anti-inflammatory or tissue-repairing role. nih.gov Research has shown that pretreatment with this compound can prevent the conversion of resting microglia into the pro-inflammatory M1 phenotype, even when stimulated by inflammatory agents like lipopolysaccharide (LPS). nih.govnih.govresearchgate.net

Specifically, studies using primary microglial cells found that this compound significantly decreased the population of pro-inflammatory M1 cells (identified by CD11b+ CD86High markers) in both LPS-treated and untreated conditions, while the M2 polarized cell population remained unchanged. nih.govresearchgate.net This suggests that elevated intracellular succinate, mimicked by the application of this compound, has a protective function by curbing the pro-inflammatory activation of microglia. nih.govnih.gov This immunomodulatory effect is attributed to its influence on key cellular processes, including mitochondrial dynamics and the production of reactive oxygen species. nih.gov

A key mechanism through which this compound modulates microglial activity is by regulating mitochondrial dynamics, specifically by inhibiting mitochondrial fission. nih.gov Mitochondrial fission and fusion are essential processes for maintaining cellular homeostasis, and an imbalance towards fission is linked to neuroinflammation. nih.gov

Research has demonstrated that this compound treatment directly impacts this process in microglia. nih.gov Time-lapse microscopy has shown that the compound inhibits excessive mitochondrial fission. nih.gov The biochemical basis for this effect is the increased phosphorylation of dynamin-related protein (DRP1) at its Serine 637 residue (p-DRP1 S637). nih.gov DRP1 is a key protein that promotes mitochondrial fission, and its phosphorylation at S637 inhibits its activity. Treatment with this compound was found to significantly increase the levels of p-DRP1 S637 in a dose- and time-dependent manner, thereby reducing fission. nih.gov This effect was also observed in Sucnr1−/− cells, confirming that the modulation of mitochondrial fission by intracellular succinate is independent of its extracellular receptor. nih.gov

Table 1: Effect of this compound on Mitochondrial Dynamics in Primary Microglia

| Treatment | Parameter Measured | Observation | Reference |

|---|---|---|---|

| This compound (5 mM and 10 mM) | DRP1 Phosphorylation (p-DRP1 S637) | Significantly increased levels of p-DRP1 S637. | nih.gov |

Another critical aspect of this compound's protective action in microglia is its ability to lower the production of reactive oxygen species (ROS). nih.govresearchgate.net Microglia produce increased amounts of ROS as part of their inflammatory response, and elevated ROS levels are associated with M1 polarization and cellular damage. nih.govresearchgate.net

Studies have shown that pretreatment with this compound significantly reduces cellular ROS levels in primary microglial cells, both in their resting state and following stimulation with LPS. nih.govmedchemexpress.com This reduction in ROS is directly linked to the inhibition of the M1 pro-inflammatory phenotype. nih.gov The mechanism is also independent of the SUCNR1 receptor, as this compound was shown to significantly reduce ROS production in microglia derived from Sucnr1−/− mice. nih.gov This indicates that intracellular succinate plays a direct role in mitigating oxidative stress within these immune cells. nih.gov

Table 2: Effect of this compound on Reactive Oxygen Species (ROS) in Primary Microglia

| Condition | Treatment | Effect on ROS Production | Reference |

|---|---|---|---|

| Primary Microglia (Unstimulated) | This compound (5 mM for 3h) | Significant reduction in cellular ROS levels. | nih.govresearchgate.net |

Advanced Characterization and Analytical Methodologies for Diethyl Succinate and Its Derivatives

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is a cornerstone in the chemical analysis of diethyl succinate (B1194679), offering insights into its molecular structure and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of diethyl succinate. Both ¹H NMR and ¹³C NMR are routinely employed. Due to the molecule's symmetry, the number of unique signals in the spectra is less than the total number of protons or carbon atoms. yale.edu

¹H NMR: The proton NMR spectrum of this compound in a solvent like chloroform-d (B32938) (CDCl₃) typically displays three distinct signals. chemicalbook.com

A triplet corresponding to the methyl protons (CH₃) of the ethyl groups.

A quartet from the methylene (B1212753) protons (OCH₂) of the ethyl groups, which are adjacent to the methyl groups.

A singlet for the two equivalent methylene protons (CH₂CH₂) in the succinate backbone. yale.edu

¹³C NMR: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. A typical spectrum shows four signals, confirming the symmetrical nature of this compound. yale.edu These signals correspond to:

The carbonyl carbon (C=O) of the ester groups.

The methylene carbon (OCH₂) of the ethyl groups.

The methylene carbons (CH₂CH₂) of the succinate backbone.

The methyl carbon (CH₃) of the ethyl groups.

Table 1: Typical ¹H and ¹³C NMR Chemical Shifts for this compound

| Nucleus | Assignment | Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| ¹H | -CH₃ | ~1.21 | Triplet |

| ¹H | -CH₂- (succinate) | ~2.56 | Singlet |

| ¹H | -O-CH₂- | ~4.10 | Quartet |

| ¹³C | -CH₃ | ~14.0 | |

| ¹³C | -CH₂- (succinate) | ~29.0 | |

| ¹³C | -O-CH₂- | ~60.3 | |

| ¹³C | C=O | ~172.2 |

Data sourced from reference yale.edu

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is characterized by a strong absorption band corresponding to the carbonyl (C=O) stretch of the ester group, typically appearing around 1730 cm⁻¹. Other significant peaks include those for C-O stretching and C-H stretching vibrations. thermofisher.com

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| C=O | Stretch | ~1730 |

| C-O | Stretch | ~1080-1430 |

| C-H | Stretch | ~2925 |

Data sourced from reference researchgate.net

Mass Spectrometry (MS)

Mass spectrometry (MS) is a vital technique for determining the molecular weight and fragmentation pattern of this compound. In electron ionization (EI) mass spectrometry, the molecule is bombarded with electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The molecular ion peak for this compound is observed at a mass-to-charge ratio (m/z) of 174, corresponding to its molecular weight. chemicalbook.com

Common fragmentation patterns involve the loss of an ethoxy group (-OCH₂CH₃) to give a peak at m/z 129, and the loss of an ethyl group (-CH₂CH₃) resulting in a peak at m/z 145. Another significant peak is often seen at m/z 101. nih.gov

Chromatographic Techniques for Purity and Reaction Monitoring

Chromatographic methods are essential for separating this compound from reactants, byproducts, and impurities, thereby allowing for purity assessment and the monitoring of reaction progress.

Gas Chromatography (GC)

Gas chromatography (GC) is a widely used technique for the analysis of volatile compounds like this compound. chemicalbook.com It is particularly useful for determining the purity of a sample and for monitoring the progress of reactions, such as the esterification of succinic acid with ethanol (B145695). odinity.comgoogle.com In a typical GC setup, a sample is vaporized and injected onto a column. The components of the sample are separated based on their boiling points and interactions with the stationary phase of the column. A flame ionization detector (FID) is commonly used for detection. osha.gov For instance, a Carbowax 20M packed column can be used to separate this compound from related compounds like diethyl fumarate. orgsyn.org The purity of this compound is often specified to be greater than 99.5% as determined by GC.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is another powerful technique for the analysis of this compound. It is particularly suitable for non-volatile or thermally sensitive compounds. In reverse-phase HPLC, a nonpolar stationary phase (like C18) is used with a polar mobile phase. sielc.comjocpr.com For the analysis of this compound, a mobile phase consisting of a mixture of acetonitrile (B52724) and water or a buffer solution is often employed. sielc.comjocpr.com Detection is typically carried out using a UV detector. jocpr.com HPLC can be used to determine the purity of this compound, with analytical standards often having a purity of 99.89% or higher. selleckchem.com

Thermal Analysis of Polymeric Derivatives

Thermal analysis techniques are crucial for characterizing the thermal properties of polymeric derivatives of this compound, such as poly(alkylene succinate)s. These methods provide vital information on thermal stability, phase transitions, and the influence of polymer structure on its behavior at different temperatures.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a fundamental technique used to investigate the thermal transitions of polymers. By measuring the difference in heat flow between a sample and a reference as a function of temperature, DSC can determine key properties such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc), along with the associated enthalpy changes.

For polyesters derived from this compound, DSC analysis reveals how the polymer's structure, such as the length of the diol used in polymerization, affects its thermal behavior. For instance, in a series of poly(alkylene succinate)s, the glass transition temperatures (Tg) were found to decrease as the number of methylene groups in the diol monomer increased. mdpi.com This is attributed to the increased flexibility of the polymer chains.